molecular formula C8H12O B3343291 1-Cyclobutyl-1-ethynylethanol CAS No. 515-81-1

1-Cyclobutyl-1-ethynylethanol

Cat. No.: B3343291
CAS No.: 515-81-1
M. Wt: 124.18 g/mol
InChI Key: OOQOQWCONGHTDA-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1-ethynylethanol is a synthetic organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol . It is characterized by a cyclobutyl ring and a tertiary alcohol bearing an ethynyl group, which classifies it as an alkynol . Its structure, defined by the SMILES notation CC(C1CCC1)(O)C#C, provides a versatile scaffold for chemical synthesis and materials science research . This compound has a boiling point of approximately 180°C and a density of 1.047 g/cm³ . Available under various product identifiers including NSC30129 and SCHEMBL612266, it serves as a valuable building block in exploratory organic synthesis, particularly for constructing complex molecular architectures . The presence of both an alkyne and an alcohol functional group within a rigid cyclobutane framework makes it a candidate for developing novel pharmaceuticals, agrochemicals, and specialty polymers. Researchers can utilize it in reactions such as Sonogashira coupling, click chemistry, and nucleophilic additions. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutylbut-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-3-8(2,9)7-5-4-6-7/h1,7,9H,4-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQOQWCONGHTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1CCC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283157
Record name 1-Cyclobutyl-1-ethynylethanol
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Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515-81-1
Record name 1-Cyclobutyl-1-ethynylethanol
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Record name 1-Cyclobutyl-1-ethynylethanol
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Record name 1-CYCLOBUTYL-1-ETHYNYLETHANOL
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Synthetic Methodologies for 1 Cyclobutyl 1 Ethynylethanol

Established Synthetic Pathways and Precursors

Established methods for the synthesis of 1-Cyclobutyl-1-ethynylethanol primarily rely on the addition of carbon nucleophiles to a carbonyl precursor. These pathways are generally robust and provide reliable access to the target molecule.

Acetylenic Anion Addition to Carbonyl Compounds (e.g., Cyclobutyl Methyl Ketone)

A fundamental and widely employed method for the synthesis of propargyl alcohols is the addition of an acetylenic anion to a carbonyl compound. wikipedia.org In the case of this compound, this involves the reaction of an ethynyl (B1212043) anion with cyclobutyl methyl ketone.

The process begins with the deprotonation of a terminal alkyne, such as acetylene (B1199291), using a strong base like sodium amide (NaNH₂) or an organolithium reagent (e.g., n-butyllithium) to generate the corresponding metal acetylide. This acetylide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclobutyl methyl ketone. The subsequent workup with a mild acid protonates the resulting alkoxide, yielding the desired tertiary alcohol, this compound.

Reaction Scheme:

Step 1: Acetylide Formation: HC≡CH + Base → HC≡C⁻ M⁺

Step 2: Nucleophilic Addition: HC≡C⁻ M⁺ + Cyclobutyl Methyl Ketone → Intermediate Alkoxide

Step 3: Protonation: Intermediate Alkoxide + H₃O⁺ → this compound

This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

Grignard Reagent Based Approaches

Grignard reagents offer a powerful and versatile alternative for the formation of carbon-carbon bonds. The synthesis of this compound can be achieved through the reaction of a Grignard reagent with an appropriate carbonyl compound. There are two primary approaches utilizing this methodology:

Approach A: Ethynylmagnesium Halide Addition to Cyclobutyl Methyl Ketone: In this approach, ethynylmagnesium bromide (or chloride) is prepared by the reaction of a terminal alkyne with a suitable Grignard reagent (e.g., ethylmagnesium bromide). The resulting ethynyl Grignard reagent then adds to cyclobutyl methyl ketone in a manner analogous to the acetylenic anion addition, affording the target alcohol after acidic workup.

Approach B: Cyclobutylmagnesium Halide Addition to an Acetylenic Ketone: Alternatively, a cyclobutyl Grignard reagent (cyclobutylmagnesium bromide or chloride) can be added to a ketone containing an acetylenic group, such as 3-butyn-2-one. This pathway also leads to the formation of this compound.

Grignard-based syntheses are highly effective and are a cornerstone of organic synthesis for creating tertiary alcohols. youtube.com

Alkylation Reactions Leading to Tertiary Alcohols

The formation of this compound can also be conceptualized through alkylation reactions. While direct alkylation of an alcohol to form a tertiary center is challenging, a related approach involves the alkylation of a stabilized carbanion followed by further transformations. For instance, a multi-step synthesis starting from ethyl acetoacetate (B1235776) can be devised. chegg.com This process involves the alkylation of the enolate of ethyl acetoacetate, followed by a series of reactions to introduce the second alkyl/ethynyl group and convert the ester to the desired tertiary alcohol. chegg.com

More direct dehydroxylative alkylation methods have also been developed for tertiary alcohols, which proceed via radical intermediates. organic-chemistry.orgresearchgate.net These newer methods offer a way to form C-C bonds from alcohols, which traditionally required multiple steps. organic-chemistry.orgresearchgate.net However, the application of these specific methods to the direct synthesis of this compound from a simpler alcohol precursor would require further investigation.

Advanced Synthetic Strategies

The presence of a quaternary stereocenter in this compound makes it a target for more advanced synthetic strategies, particularly those focused on controlling stereochemistry.

Stereoselective Synthesis and Enantiopure Access to this compound

Achieving enantiopure this compound requires stereoselective synthetic methods. This can be accomplished through several strategies:

Chiral Resolution: A racemic mixture of this compound, synthesized via one of the established pathways, can be separated into its constituent enantiomers. This can be done by forming diastereomeric derivatives with a chiral resolving agent, separating the diastereomers by physical means (e.g., chromatography or crystallization), and then cleaving the resolving agent to obtain the pure enantiomers. Chiral supercritical fluid chromatography is one such resolution technique. researchgate.net

Asymmetric Addition: A more elegant approach involves the direct asymmetric addition of an ethynyl nucleophile to cyclobutyl methyl ketone. This can be achieved by using a chiral catalyst or a stoichiometric chiral auxiliary to control the facial selectivity of the addition to the prochiral ketone.

Catalytic Desymmetrization Approaches for Quaternary Stereocenters

Catalytic desymmetrization is a powerful strategy for the enantioselective synthesis of molecules containing quaternary stereocenters. acs.org This approach involves the differentiation of two chemically equivalent (enantiotopic) or diastereotopic groups in a prochiral or meso starting material.

For a molecule like this compound, a hypothetical desymmetrization approach could involve a prochiral precursor that is desymmetrized to install the chiral quaternary center. While specific literature on the catalytic desymmetrization to directly yield this compound is not prevalent, the principles of this strategy are well-established for the synthesis of other complex molecules with all-carbon quaternary stereocenters. acs.orgnih.govresearchgate.net Such strategies often employ transition metal catalysts or organocatalysts to achieve high levels of enantioselectivity. nih.govacs.org The development of such a route for this compound would represent a significant advancement in its synthesis.

Divergent Synthetic Routes from Common Intermediates

A cornerstone of efficient chemical synthesis is the use of divergent routes, where a single, readily available starting material can be converted into a variety of target molecules. For this compound, a common and logical intermediate is cyclobutyl methyl ketone. nih.gov This ketone serves as a versatile precursor, allowing for several synthetic pathways to the desired tertiary alcohol.

One of the most direct methods is the nucleophilic addition of an ethynyl group to the carbonyl carbon of cyclobutyl methyl ketone. This is typically achieved using an organometallic acetylide reagent. For example, lithium acetylide or ethynylmagnesium bromide can be reacted with cyclobutyl methyl ketone in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), to yield this compound. This approach is widely used for the synthesis of propargyl derivatives from ketones and aldehydes. nih.gov

Another divergent strategy involves modifying the cyclobutyl methyl ketone first. For instance, it could be converted into a different reactive intermediate, such as a cyanohydrin, which could then undergo further transformations to introduce the ethynyl group. While more steps may be involved, this can sometimes offer advantages in terms of stereocontrol or compatibility with other functional groups.

The synthesis of highly congested tertiary alcohols can also be achieved through more complex, multi-step sequences that may involve rearrangements of intermediates derived from related starting materials. nih.gov While not a direct route from cyclobutyl methyl ketone, these advanced methods highlight the diverse strategies available for constructing sterically hindered alcohol functionalities.

The choice of a specific divergent route will often depend on factors such as the desired scale of the reaction, the availability and cost of reagents, and the required purity of the final product.

Reaction Condition Optimization and Green Chemistry Considerations

Optimizing reaction conditions is a critical aspect of modern chemical synthesis, with a dual focus on maximizing product yield and purity while minimizing environmental impact. numberanalytics.com This is particularly relevant for the synthesis of this compound, where traditional methods can be improved through the lens of green chemistry.

Catalysis: A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. organic-chemistry.org In the context of ethynylation, this means moving away from the use of a full equivalent of a strong base to generate the acetylide. Instead, catalytic amounts of a transition metal, such as a zinc or copper salt, can be employed to facilitate the addition of the alkyne to the ketone. organic-chemistry.orgrsc.org For example, zinc triflate (Zn(OTf)₂) has been shown to be an effective catalyst for the addition of terminal alkynes to aldehydes and ketones, often under milder conditions. organic-chemistry.org

Solvent Choice: The selection of a solvent is another crucial factor. While ethereal solvents like THF are common, green chemistry encourages the use of more benign alternatives. numberanalytics.comorganic-chemistry.org For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent, is a greener option with lower environmental hazards. nih.gov In some cases, reactions can even be performed in water, which is considered the most environmentally friendly solvent. rsc.org The development of visible-light-mediated syntheses in water for tertiary alcohols represents a significant step forward in this area. rsc.org

Energy Efficiency: Optimizing reaction temperature and time can lead to significant energy savings. researchgate.net While some reactions require low temperatures to control selectivity, others can be run at room temperature, especially with the use of an effective catalyst. Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and improve energy efficiency.

Atom Economy: The concept of atom economy, which measures how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. organic-chemistry.org Catalytic routes generally have a higher atom economy than stoichiometric ones. By carefully selecting reagents and reaction pathways, the generation of waste can be minimized.

Below is a table summarizing the optimization of reaction conditions for the ethynylation of ketones, comparing traditional methods with greener alternatives.

Parameter Traditional Method Greener Alternative Rationale
Reagent Stoichiometric strong base (e.g., NaNH₂)Catalytic Lewis acid (e.g., Zn(OTf)₂) or other catalystReduces waste, improves atom economy, and often allows for milder conditions. organic-chemistry.orgorganic-chemistry.org
Solvent Anhydrous THF or diethyl ether2-MeTHF, water, or solvent-freeReduces the use of hazardous and volatile organic solvents. nih.govrsc.org
Temperature -78 °C to ambientAmbient or slightly elevatedReduces energy consumption and simplifies the experimental setup. researchgate.net
Activation ThermalVisible light photocatalysisUtilizes a renewable energy source and can enable novel reaction pathways. rsc.org

By implementing these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Alkynyl Group Transformations

The reactivity of the alkynyl group in this compound is a focal point of its chemical behavior, allowing for a variety of transformations that are central to synthetic organic chemistry.

Electrophilic Additions to the Triple Bond

The carbon-carbon triple bond in this compound is an electron-rich region, making it susceptible to attack by electrophiles. In the presence of strong acids like hydrogen halides (e.g., HCl, HBr), the pi electrons of the alkyne can initiate an electrophilic addition. youtube.com This process typically proceeds through a carbocation intermediate. The initial protonation of the triple bond leads to the formation of a vinylic carbocation. The stability of this intermediate is a key factor in determining the regioselectivity of the addition. The subsequent attack of the halide anion on the carbocation completes the addition reaction. youtube.com These reactions are generally energetically favorable as they involve the replacement of a pi bond with a more stable sigma bond. youtube.com

Transition Metal-Catalyzed Transformations (e.g., Sonogashira Coupling of Terminal Alkynes)

The terminal alkyne functionality of this compound makes it a suitable substrate for transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.org This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org The reaction is typically carried out under mild, basic conditions, often using an amine as both a base and sometimes as the solvent. wikipedia.org

The generally accepted mechanism involves two independent catalytic cycles for palladium and copper. libretexts.org The palladium(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. Simultaneously, the copper(I) acetylide is formed from the terminal alkyne. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the coupled product and regenerates the active palladium(0) catalyst. libretexts.org The Sonogashira coupling is highly valued for its ability to create C(sp²)-C(sp) bonds and for its retention of stereochemistry in the starting materials. libretexts.org

Recent advancements have explored variations of the Sonogashira coupling, including the use of nickel catalysts for coupling with non-activated alkyl halides and gold as a heterogeneous catalyst. wikipedia.org

Table 1: Key Features of Sonogashira Coupling

FeatureDescription
Reaction Type Cross-coupling
Catalysts Palladium (primary), Copper(I) (co-catalyst)
Reactants Terminal alkyne, Aryl or Vinyl Halide
Conditions Mild, basic
Key Bond Formed C(sp²)-C(sp)

Cyclization Reactions Involving the Ethynyl Moiety

The ethynyl group of this compound can participate in various cyclization reactions, often catalyzed by transition metals. These reactions are valuable for the synthesis of heterocyclic compounds. nih.govmdpi.com For instance, in the presence of suitable catalysts and reaction partners, the triple bond can undergo cycloaddition reactions. One prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of 1,2,3-triazoles. mdpi.com Other transition metals like ruthenium have been shown to promote cycloadditions to form different heterocyclic systems, such as isoxazoles. mdpi.com The mechanism of these reactions often involves the coordination of the transition metal to the alkyne, followed by subsequent steps of bond formation to construct the new ring system. nih.gov

Tertiary Alcohol Reactivity

The tertiary alcohol group in this compound also dictates a significant portion of its reactivity, primarily through substitution and elimination pathways.

Nucleophilic Substitutions and Elimination Reactions (e.g., SN1, E1 pathways)

The tertiary nature of the alcohol in this compound strongly favors unimolecular reaction pathways, namely SN1 (substitution nucleophilic unimolecular) and E1 (elimination unimolecular), upon activation of the hydroxyl group. weebly.comlibretexts.org In these reactions, the hydroxyl group is first protonated by an acid to form a good leaving group (water). The departure of the leaving group generates a tertiary carbocation intermediate. weebly.comlibretexts.org

This carbocation is relatively stable due to hyperconjugation and the inductive effect of the alkyl groups. The fate of this carbocationic intermediate depends on the reaction conditions and the nature of the nucleophile/base present.

SN1 Pathway: A nucleophile can attack the planar carbocation from either face, leading to a racemic mixture if the carbon was a stereocenter. libretexts.org The rate of the SN1 reaction is dependent only on the concentration of the substrate. weebly.com

E1 Pathway: In the presence of a weak base, a proton can be abstracted from a carbon adjacent to the carbocation, leading to the formation of an alkene. The E1 reaction often competes with the SN1 reaction. youtube.com

Bimolecular pathways (SN2 and E2) are generally disfavored for tertiary substrates due to steric hindrance. leah4sci.com

Table 2: Comparison of SN1 and E1 Reactions for this compound (after -OH activation)

ReactionMechanismIntermediateProduct TypeKey Factors
SN1 Unimolecular, two-stepTertiary CarbocationSubstitutionNucleophile strength
E1 Unimolecular, two-stepTertiary CarbocationElimination (Alkene)Base strength, Temperature

Rearrangements and Skeletal Reorganizations

The formation of a carbocation intermediate during SN1 and E1 reactions of this compound opens up the possibility of skeletal rearrangements. Carbocation rearrangements can occur if a more stable carbocation can be formed through the migration of a neighboring alkyl or hydride group. While the initially formed tertiary carbocation is already relatively stable, specific structural features or reaction conditions could potentially drive rearrangements, leading to products with altered carbon skeletons. The specific pathways and products of such rearrangements would depend on the relative stabilities of the potential carbocationic intermediates.

Esterification and Etherification Reactions

The esterification and etherification of tertiary alcohols such as this compound are often challenging due to steric hindrance and the propensity for elimination reactions under acidic conditions. The presence of the ethynyl group adds another layer of complexity, as it can also participate in various reactions.

Esterification of tertiary alcohols generally requires specific methods to avoid dehydration, which leads to the formation of alkenes as major byproducts. echemi.com One approach involves the use of an acid anhydride (B1165640) with a reusable solid catalyst, such as halides of indium, gallium, zinc, or iron, which can achieve high conversion and selectivity for the tertiary ester. masterorganicchemistry.com Another patented method for the direct esterification of aliphatic acyclic tertiary alcohols employs a sulfonic acid cation exchange resin in a non-aqueous system. google.com While specific studies on the esterification of this compound are not extensively documented, these general methods for tertiary alcohols are applicable. The reaction would likely proceed through the formation of a stable tertiary carbocation, which is then attacked by the carboxylic acid. echemi.com

The etherification of this compound can be approached through several methods developed for tertiary and propargylic alcohols. Acid-catalyzed dehydration of a tertiary alcohol in the presence of another alcohol can lead to the formation of an ether, proceeding through an SN1-type mechanism involving a carbocation intermediate. masterorganicchemistry.comyoutube.com For propargylic alcohols, Lewis acid-catalyzed etherification has been shown to be effective. nih.gov Additionally, gold-catalyzed intermolecular reactions of alcohols can form unsymmetrical ethers. organic-chemistry.org Given the tertiary and propargylic nature of this compound, these methods would be suitable for its conversion to the corresponding ethers.

Reaction Type General Method Catalyst/Reagent Key Considerations
EsterificationReaction with acid anhydrideSolid acid catalysts (e.g., InCl3, ZnCl2)Avoids dehydration, high selectivity for tertiary ester. masterorganicchemistry.com
EsterificationReaction with carboxylic acidSulfonic acid cation exchange resinNon-aqueous system, proceeds via tertiary carbocation. echemi.comgoogle.com
EtherificationAcid-catalyzed reaction with another alcoholStrong acid (e.g., H2SO4)SN1 mechanism, potential for elimination side-products. masterorganicchemistry.comyoutube.com
EtherificationLewis acid-catalyzed reactionLewis acids (e.g., Sc(OTf)3, La(OTf)3)Effective for propargylic alcohols. nih.gov
EtherificationGold-catalyzed reactionGold complexesForms unsymmetrical ethers. organic-chemistry.org

Cyclobutyl Ring Transformations

The four-membered cyclobutyl ring in this compound is characterized by significant ring strain, which is a driving force for a variety of chemical transformations.

Strain-Release Chemistry of the Cyclobutyl Group

The cyclobutyl group possesses considerable strain energy, which makes it susceptible to reactions that lead to ring-opening or rearrangement to less strained systems. This strain-release chemistry is a key aspect of the reactivity of cyclobutane-containing compounds. The energy released upon opening the cyclobutane (B1203170) ring can be a powerful thermodynamic driving force for reactions.

Ring-Opening Reactions

The cyclobutyl ring in derivatives of this compound can undergo ring-opening reactions under various conditions. For instance, silver-catalyzed C-C bond cleavage of tertiary cyclobutanols has been utilized for the C-H functionalization of cyclic aldimines. rsc.org This type of radical-mediated ring-opening highlights the potential for the cyclobutyl group to act as a reactive handle.

A notable example of a ring-opening reaction involving a derivative of this compound is its ring expansion to a cyclopentanone (B42830) derivative. In a study by Liu et al. (2012), the oxirane derived from the 1,3-enyne of this compound underwent ring expansion when treated with an acidic salt (NH₄PF₆) to yield a 2-ethynyl-substituted cyclopentanone. nih.gov This transformation is driven by the relief of ring strain in the four-membered ring.

Cyclobutyl Group Participation in Neighboring Group Effects

The cyclobutyl group can participate in reactions as a neighboring group, influencing the rate and stereochemistry of the reaction. In solvolysis reactions, the cyclobutyl group can assist in the departure of a leaving group through the formation of a non-classical carbocation intermediate. This anchimeric assistance can lead to enhanced reaction rates and the formation of rearranged products. researchgate.net For this compound, the formation of a tertiary carbocation at the carbinol center could be stabilized by the adjacent cyclobutyl group through such participation. This interaction would involve the σ-bonds of the cyclobutyl ring, leading to a delocalized positive charge and potentially resulting in rearranged products alongside the direct substitution product.

Mechanistic Elucidation Studies

Understanding the mechanisms of the reactions of this compound is crucial for controlling its reactivity and harnessing its synthetic potential.

Reaction Intermediates Identification

The identification of reaction intermediates provides valuable insight into the reaction pathway. In the reactions of propargyl compounds containing a cyclobutyl group with a ruthenium complex, several intermediates have been identified. For example, the reaction of a related propargyl alcohol with a ruthenium chloride complex was found to proceed through a vinylidene intermediate. nih.gov This intermediate could then undergo intramolecular cyclization.

Furthermore, deprotonation of the initial complex can lead to an acetylide complex, which can be further functionalized. nih.gov In the case of the ring-expansion reaction mentioned earlier, the reaction of the epoxidized derivative with the ruthenium complex in different solvents led to different intermediates, including a vinylidene complex and a bicyclic oxacarbene complex, which were characterized by spectroscopic methods and single-crystal X-ray diffraction analysis. nih.gov These findings demonstrate the rich and varied nature of the intermediates that can be formed from this compound and its derivatives. In more common acid-catalyzed reactions, the primary intermediate is expected to be the tertiary propargyl carbocation, which can then undergo rearrangement or react with nucleophiles. echemi.com

Starting Material/Reaction Condition Identified/Proposed Intermediate Subsequent Transformation Reference
Propargyl alcohol with [Ru]ClRuthenium vinylidene complexIntramolecular cyclization nih.gov
Ruthenium vinylidene complex with NaOMeRuthenium acetylide complexAlkylation nih.gov
Epoxidized derivative with [Ru]Cl in CH₂Cl₂Ruthenium vinylidene complex- nih.gov
Epoxidized derivative with [Ru]Cl in MeOHBicyclic oxacarbene complex- nih.gov
Tertiary alcohol in acidTertiary carbocationRearrangement, reaction with nucleophiles echemi.com

Reactivity and Mechanistic Investigations of 1 Cyclobutyl 1 Ethynylethanol

Mechanistic Studies of Rearrangement Reactions

The reactivity of 1-cyclobutyl-1-ethynylethanol is dominated by the presence of the tertiary propargyl alcohol functionality. Under acidic conditions, this class of compounds is known to undergo rearrangement reactions, primarily the Meyer-Schuster and Rupe rearrangements. wikipedia.orgsynarchive.com Kinetic and thermodynamic studies of these rearrangements, particularly with analogous tertiary propargyl alcohols, provide significant insight into the expected behavior of this compound.

The acid-catalyzed rearrangement of tertiary propargyl alcohols proceeds through the formation of a key carbocationic intermediate. The initial step involves the rapid and reversible protonation of the hydroxyl group, followed by the rate-determining loss of water to form a vinyl cation. This cation can then rearrange to a more stable allenyl cation, which upon hydration and tautomerization, yields the final α,β-unsaturated ketone or aldehyde products. The competition between the Meyer-Schuster and Rupe pathways is a key aspect of the reactivity of these substrates. wikipedia.orgslideshare.net

Detailed mechanistic studies on related tertiary propargyl alcohols have elucidated several key kinetic and thermodynamic parameters that govern these rearrangements. For instance, investigations into the acid-catalyzed rearrangement of various tertiary arylpropargyl alcohols have revealed important details about the transition state and the factors influencing the reaction rate. osti.gov

A significant study by Yamabe, Tsuchida, and Yamazaki utilized density functional theory (DFT) calculations to investigate the Rupe and Meyer-Schuster rearrangements for 2-methylbut-3-yn-2-ol and 1,1-diphenylprop-2-yn-1-ol. nih.gov Their findings indicate that for a simple alkyl-substituted tertiary propargyl alcohol like 2-methylbut-3-yn-2-ol, which is a close analog to this compound, the Rupe rearrangement is kinetically much more favorable than the Meyer-Schuster rearrangement. nih.gov This preference is attributed to the relative stabilities of the intermediates and transition states involved in each pathway.

The calculated activation energies provide a quantitative measure of this kinetic preference.

Table 1: Calculated Activation Energies for the Rearrangement of Tertiary Propargyl Alcohols

SubstrateRearrangement PathwayActivation Energy (kcal/mol)Reference
2-Methylbut-3-yn-2-olRupe Rearrangement23.8 nih.gov
Meyer-Schuster Rearrangement34.1
1,1-Diphenylprop-2-yn-1-olRupe Rearrangement28.5 nih.gov
Meyer-Schuster Rearrangement21.9

The data in Table 1 clearly illustrates that for an alkyl-substituted tertiary propargyl alcohol, the energy barrier for the Rupe rearrangement is significantly lower than for the Meyer-Schuster rearrangement. nih.gov Conversely, for an aryl-substituted analog, the Meyer-Schuster pathway is favored. nih.gov This suggests that for this compound, the formation of the corresponding α,β-unsaturated ketone via the Rupe rearrangement is the expected major pathway under acidic conditions.

Experimental kinetic studies on the acid-catalyzed rearrangement of other tertiary propargyl alcohols support the general mechanistic framework. For example, a study on the rearrangement of tertiary arylpropargyl alcohols reported inverse solvent isotope effects (kH₂O/kD₂O = 0.36-0.48), which is consistent with a pre-equilibrium protonation step followed by a rate-determining step involving water. osti.gov The study also determined a negative rho value (ρ = -2.3) from a Hammett plot, indicating the development of a positive charge at the reaction center in the transition state, which is consistent with the formation of a carbocation intermediate. osti.govwikipedia.org

Further mechanistic insights can be gleaned from kinetic isotope effect (KIE) studies. libretexts.orgwikipedia.org While specific KIE data for this compound is not available, studies on related systems have been instrumental in defining the rate-determining step of the Meyer-Schuster and Rupe rearrangements. wikipedia.org The absence of a primary kinetic isotope effect when the acetylenic hydrogen is replaced by deuterium (B1214612) (kH/kD ≈ 1) in many cases suggests that the breaking of the C-H bond at the alkyne is not involved in the rate-determining step. dalalinstitute.comprinceton.edu

Table 2: Mechanistic Data from Related Tertiary Propargyl Alcohol Rearrangements

Kinetic/Thermodynamic ParameterObservationImplication for this compound RearrangementReference
Solvent Isotope Effect (kH₂O/kD₂O)0.36 - 0.48Suggests a pre-equilibrium protonation of the hydroxyl group before the rate-determining step. osti.gov
Hammett Reaction Constant (ρ)-2.3Indicates the buildup of positive charge in the transition state, supporting a carbocationic mechanism. osti.gov
Primary Kinetic Isotope Effect (acetylenic H/D)Typically near 1Suggests that the cleavage of the acetylenic C-H bond is not part of the rate-determining step. dalalinstitute.comprinceton.edu

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Cyclobutyl 1 Ethynylethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-Dimensional NMR Techniques for Complex Structural Assignment

The structure of 1-Cyclobutyl-1-ethynylethanol, featuring a chiral center and a cyclobutane (B1203170) ring, necessitates the use of multi-dimensional NMR experiments for complete signal assignment. While one-dimensional ¹H and ¹³C NMR provide initial data, signal overlap and complex spin-spin coupling can obscure a direct interpretation. aston.ac.uk Techniques such as COSY, HSQC, and HMBC are employed to resolve these ambiguities.

¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks. For instance, it would show the correlation between the methine proton on the cyclobutane ring (adjacent to the quaternary carbon) and the methylene (B1212753) protons within the ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, connecting the methyl protons to the methyl carbon. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between carbons and protons over two to three bonds. This is crucial for identifying quaternary carbons, such as the carbinol carbon (C-OH) and the alkyne carbon attached to it. Correlations would be expected between the methyl protons and the carbinol carbon, as well as the adjacent alkyne carbon.

Based on established chemical shift principles, a predicted NMR data table is presented below. uwimona.edu.jmdocbrown.info

Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
-CH₃ (Methyl) ~1.5 ~25-30 Singlet in ¹H NMR.
-OH (Hydroxyl) Variable (e.g., ~1.5-3.0) - Broad singlet, position is concentration and solvent dependent.
≡C-H (Alkynyl) ~2.4 ~70-75 Singlet in ¹H NMR.
-C≡ (Alkynyl) - ~85-90 Quaternary carbon.
>C(OH)- (Carbinol) - ~65-70 Quaternary carbon, attached to OH, CH₃, C₄H₇, and C≡CH.
-CH- (Cyclobutyl) ~2.5 ~45-50 Methine proton adjacent to the carbinol center.

Dynamic NMR for Conformational Studies

The non-planar nature of the cyclobutane ring and potential rotational barriers within the molecule make Dynamic NMR (DNMR) a valuable tool for studying its conformational behavior. nih.govacs.org The cyclobutane ring exists in a dynamic equilibrium between puckered conformations. nih.gov

Variable-temperature (VT) NMR experiments can provide insights into these dynamic processes. unibas.it By lowering the temperature, it may be possible to "freeze out" individual conformers on the NMR timescale, leading to the decoalescence of averaged signals into separate signals for the axial and equatorial protons of the cyclobutane ring. unibas.it Analysis of the spectra at different temperatures allows for the calculation of the energy barriers (ΔG‡) associated with ring inversion and potentially with rotation around the bond connecting the cyclobutyl ring to the stereocenter. researchgate.netcopernicus.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information for identifying the functional groups within a molecule. nih.govksu.edu.sa IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. ksu.edu.samt.com

For this compound, key vibrational modes can be predicted. The O-H stretch of the alcohol group is expected to produce a strong, broad absorption band in the IR spectrum. ksu.edu.sa The terminal alkyne gives rise to two characteristic vibrations: a sharp, moderately intense C≡C-H stretching band in the IR spectrum and a C≡C triple bond stretching band that is typically weak in the IR but strong in the Raman spectrum due to the bond's high polarizability. ksu.edu.sa

Predicted Vibrational Frequencies for this compound

Functional Group Vibration Type Predicted Frequency (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-H (Alcohol) Stretching, H-bonded 3200–3600 Strong, Broad Weak
C-H (Alkynyl) Stretching ~3300 Medium, Sharp Medium
C-H (Alkyl) Stretching 2850–3000 Medium-Strong Medium-Strong
C≡C (Alkynyl) Stretching 2100–2140 Weak-Medium Strong
C-O (Alcohol) Stretching 1050–1200 Strong Weak

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₈H₁₂O. nih.govncats.ioncats.io HRMS would verify the corresponding exact mass, distinguishing it from other compounds with the same nominal mass.

In addition to molecular formula confirmation, mass spectrometry elucidates structural features through the analysis of fragmentation patterns. wikipedia.org As a tertiary alcohol, this compound is expected to undergo characteristic fragmentation pathways, including α-cleavage and dehydration. libretexts.orglibretexts.org The molecular ion peak for tertiary alcohols is often weak or absent. whitman.edu

Key Fragmentation Pathways:

Dehydration: Loss of a water molecule (H₂O, 18 Da) is a common pathway for alcohols, which would lead to a fragment ion at m/z 106. libretexts.org

α-Cleavage: Cleavage of the bonds adjacent to the carbinol carbon is a dominant process. This would result in the loss of a methyl radical (•CH₃, 15 Da) to yield a stable oxonium ion at m/z 109, or loss of an ethynyl (B1212043) radical (•C₂H, 25 Da) to yield a fragment at m/z 99.

Cyclobutane Ring Fragmentation: The cyclobutyl group can undergo ring-opening followed by cleavage, a complex process that often results in the loss of ethylene (B1197577) (C₂H₄, 28 Da). whitman.eduugto.mx

Predicted Major Fragments in the Mass Spectrum of this compound

Fragment Proposed Formula m/z (Nominal) Fragmentation Pathway
[M]⁺ [C₈H₁₂O]⁺ 124 Molecular Ion
[M - CH₃]⁺ [C₇H₉O]⁺ 109 α-Cleavage
[M - H₂O]⁺• [C₈H₁₀]⁺• 106 Dehydration
[M - C₂H]⁺ [C₆H₁₁O]⁺ 99 α-Cleavage

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide unequivocal data on bond lengths, bond angles, and torsional angles.

Specifically, it would reveal:

The exact conformation of the puckered cyclobutane ring in the solid state.

The spatial arrangement of the groups around the chiral center, confirming the relative stereochemistry in the crystal lattice.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

As of now, there is no publicly available crystal structure for this compound in crystallographic databases.

Advanced Electron Microscopy Techniques (e.g., Electron Energy-Loss Spectroscopy (EELS)) for Microscopic Structural Analysis

Electron Energy-Loss Spectroscopy (EELS), typically performed in a transmission electron microscope (TEM), is a powerful technique for probing the electronic structure and elemental composition of a sample at high spatial resolution. nih.govias.ac.in In the low-loss energy region (0-50 eV), EELS provides information analogous to UV-Vis spectroscopy, revealing electronic transitions such as those involving π-orbitals. nih.gov

While more commonly applied to materials science and biology, EELS can be used to study organic molecules. ias.ac.inresearchgate.netmappingignorance.org For this compound, EELS could potentially be used to:

Investigate the π → π* transitions associated with the carbon-carbon triple bond.

Provide elemental mapping at a nanometer scale if the compound were part of a larger matrix or formulation.

This technique is generally considered low-resolution for fine structural details of small molecules compared to NMR. ias.ac.in Currently, no specific EELS studies have been published for this compound.

Table of Compounds

Compound Name
This compound
Ethylene
Toluene
Chloroform
Benzene

Theoretical and Computational Studies of 1 Cyclobutyl 1 Ethynylethanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common and effective method for predicting molecular properties.

A critical first step in the computational study of 1-Cyclobutyl-1-ethynylethanol would be to determine its most stable three-dimensional structure. This involves molecular geometry optimization , where the total energy of the molecule is calculated for various atomic arrangements until the lowest energy conformation is found.

For this compound, a key area of investigation would be the conformational analysis of the cyclobutyl ring and its orientation relative to the bulky ethynylethanol substituent. The puckering of the cyclobutane (B1203170) ring and the rotational barriers around the C-C single bonds would be determined to identify the global minimum and other low-energy conformers.

Table 1: Hypothetical Conformational Analysis Data for this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-C-C-C)Key Distances (Å)
Equatorial-like0.00165°C1-C5 = 1.54
Axial-like1.25163°C1-C5 = 1.55

Note: This table is hypothetical and for illustrative purposes only. Actual values would be derived from DFT calculations.

Natural Bond Orbital (NBO) analysis is a technique used to study the electronic structure and bonding within a molecule. It provides a localized, Lewis-like picture of chemical bonding. For this compound, NBO analysis would be used to:

Determine the hybridization of the atoms.

Analyze the nature of the C-C, C-O, C-H, and C≡C bonds.

Quantify the extent of hyperconjugative interactions, such as those between the cyclobutyl ring orbitals and the orbitals of the ethynylethanol group.

Calculate the natural atomic charges on each atom, providing insight into the molecule's polarity.

Table 2: Hypothetical NBO Analysis Data for this compound

Bond/OrbitalTypeOccupancyDonor NBOAcceptor NBOE(2) (kcal/mol)
σ(C1-C2)C(sp2.8)-C(sp2.8)1.98eσ(C3-H)σ(C1-C2)2.1
π(C≡C)C(sp)-C(sp)1.99e---
n(O)LP (1)1.97en(O)σ(C-H)5.3

Note: This table is hypothetical. E(2) represents the stabilization energy from donor-acceptor interactions.

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts and coupling constants. This would aid in the assignment of experimental NMR spectra and in confirming the molecule's structure and conformation.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This allows for the prediction of the IR spectrum, helping to identify characteristic functional groups like the -OH stretch, the C≡C triple bond stretch, and the vibrations of the cyclobutyl ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores.

Reaction Mechanism Simulations and Transition State Theory

Computational chemistry is invaluable for elucidating the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions.

By calculating the energy of the system as the reactants transform into products, a potential energy surface (PES) can be mapped out. This surface reveals the minimum energy path for a reaction. Key features of the PES that would be identified include:

Reactants and Products: The starting materials and final products of a given reaction.

Intermediates: Any stable species that are formed and consumed during the reaction.

Transition States: The highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur.

Transition State Theory (TST) would then be used to calculate the reaction rate constants from the properties of the reactants and the transition state.

Reactions are often carried out in a solvent, which can significantly influence reactivity. Computational models can account for solvent effects either explicitly (by including individual solvent molecules) or implicitly (by treating the solvent as a continuous medium). For reactions involving the polar this compound, studying how different solvents stabilize or destabilize reactants, intermediates, and transition states would be crucial for understanding and predicting reaction outcomes in a realistic environment.

While specific computational and theoretical data for this compound are not currently available in the public domain, the framework outlined above provides a clear roadmap for future research. Such studies would undoubtedly contribute to a deeper understanding of the fundamental properties and reactivity of this and related molecules, paving the way for new applications in chemical synthesis and materials science. The absence of this data highlights a promising area for future computational chemistry research.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful tool for exploring the dynamic nature of molecules, providing insights into the various conformations a molecule can adopt and the non-covalent interactions that govern its behavior in different environments. rsc.org Although specific MD studies on this compound are not prominent, its conformational landscape is dictated by the interplay of its rigid and flexible components: the puckered cyclobutane ring, the stereocenter, and the rotatable bonds.

Conformational Analysis: The structure of this compound features a chiral tertiary alcohol. The central carbon is attached to a methyl group, a hydroxyl group, an ethynyl (B1212043) group, and a cyclobutyl group. The conformational flexibility arises primarily from two sources: the puckering of the cyclobutane ring and the rotation around the single bond connecting the ring to the chiral carbon.

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate torsional strain between adjacent hydrogen atoms. libretexts.org This results in two types of substituent positions: axial and equatorial, although the energy difference between these positions is less pronounced than in cyclohexane. pressbooks.pubdspmuranchi.ac.in The puckering is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations.

Rotation around the C-C bond linking the cyclobutyl ring to the stereocenter leads to different rotamers, influencing the spatial orientation of the ring relative to the other substituents (methyl, hydroxyl, and ethynyl groups). The relative stability of these rotamers would be determined by steric hindrance. Conformations that minimize steric clash between the bulky cyclobutyl group and the other substituents would be energetically favored. Conformational restriction is a known property introduced by cyclobutane rings in larger molecules. nih.gov

Intermolecular Interactions: In a condensed phase, MD simulations would highlight the key intermolecular interactions. The primary and strongest interaction would be hydrogen bonding, with the hydroxyl group of one molecule acting as a hydrogen bond donor to the hydroxyl oxygen of a neighboring molecule. The oxygen atom can also act as a hydrogen bond acceptor. Furthermore, the π-system of the ethynyl triple bond can act as a weak hydrogen bond acceptor. acs.org Computer simulations on related acetylenic alcohols have shown that complex formation and intermolecular bonding are critical to their chemical behavior. researchgate.net

The table below summarizes the key structural features and potential interactions that would be analyzed in a molecular dynamics simulation of this compound.

FeatureDescriptionPredicted Parameters/Observations
Cyclobutane Conformation The four-membered ring adopts a non-planar, puckered conformation to minimize strain.Puckering angle of approximately 25-35 degrees. libretexts.org
Rotational Isomers Rotation around the bond between the cyclobutyl ring and the chiral carbon creates distinct conformers.Energy minima would correspond to staggered conformations minimizing steric interactions.
Primary Interaction Hydrogen bonding via the hydroxyl (-OH) group.O-H···O distance of approximately 1.8-2.0 Å in hydrogen-bonded dimers.
Secondary Interactions Van der Waals forces between the alkyl portions and potential C-H···π interactions with the ethynyl group.These weaker forces would contribute to the overall packing and bulk properties of the substance.

Prediction of Novel Reactivity and Synthetic Pathways

Computational chemistry offers robust methods for predicting the reactivity of molecules by analyzing their electronic structure. researchgate.netijrpr.com By identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, potential reaction pathways can be proposed. The reactivity of this compound is governed by its three main functional groups: the tertiary alcohol, the terminal alkyne, and the cyclobutane ring.

Analysis of Reactive Sites:

Tertiary Hydroxyl Group: The oxygen atom is a nucleophilic center due to its lone pairs. The hydrogen atom is weakly acidic. The carbon atom attached to the hydroxyl group is an electrophilic center.

Ethynyl Group: The π-bonds of the carbon-carbon triple bond are nucleophilic. The terminal hydrogen is notably acidic for a hydrocarbon, allowing for the formation of an acetylide anion.

Cyclobutane Ring: Generally the least reactive part of the molecule, the cyclobutane ring is a strained aliphatic cycle. nih.gov Under harsh conditions, it could potentially undergo ring-opening reactions.

Predicted Synthetic Pathways: Based on this analysis, several types of reactions can be predicted. Computational models like Density Functional Theory (DFT) could be employed to calculate the activation energies for these pathways, determining their feasibility. ijrpr.com

Reactions at the Hydroxyl Group:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic or basic conditions to form esters.

Etherification: Williamson ether synthesis is not feasible due to the tertiary nature of the alcohol. However, acid-catalyzed dehydration could lead to the formation of a highly reactive tertiary carbocation, which could be trapped by an alcohol to form an ether or eliminate to form an alkene. .

Reactions at the Ethynyl Group:

Acetylide Formation: Deprotonation with a strong base (e.g., sodium amide) would yield a potent carbon nucleophile (a cyclobutyl-substituted propargylide anion), which can react with various electrophiles (e.g., alkyl halides, ketones, aldehydes).

Hydration: Acid-catalyzed hydration (Markovnikov addition) would produce a ketone (2-cyclobutyl-2-hydroxy-butan-3-one).

Cycloadditions: The alkyne can participate in [3+2] cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, to form triazoles. researchgate.net

Pathways Involving Multiple Groups:

Dehydration-Elimination: Acid-catalyzed dehydration would likely lead to the formation of a conjugated enyne system (a molecule with a double bond and a triple bond in conjugation), which is a valuable synthetic intermediate. The stability of the intermediate tertiary carbocation would facilitate this reaction.

Computational frameworks employing retrosynthesis models can systematically explore and rank potential synthetic pathways for a target molecule. researchgate.netnih.govscispace.com

The following table outlines the predicted reactivity for the key functional groups in this compound.

Functional GroupPredicted Reactivity TypePotential Product Class
Tertiary Alcohol Nucleophilic Substitution (SN1-type)Alkyl halides (with HX)
Tertiary Alcohol Elimination (E1-type)Alkenes (Enyne)
Ethynyl Group Deprotonation/Nucleophilic AttackSubstituted Alkynes
Ethynyl Group Electrophilic AdditionKetones, Vinyl Halides
Ethynyl Group CycloadditionTriazoles, Isoxazoles

1 Cyclobutyl 1 Ethynylethanol As a Versatile Synthetic Building Block

Applications in the Synthesis of Complex Organic Molecules

The utility of a synthetic building block is often measured by its ability to serve as a versatile precursor for a wide range of molecular architectures. This allows chemists to efficiently construct complex target molecules.

Precursor to Diverse Molecular Architectures

There is currently a lack of specific published research demonstrating the use of 1-Cyclobutyl-1-ethynylethanol as a precursor to a diverse range of molecular architectures. The inherent ring strain of the cyclobutane (B1203170) moiety, combined with the reactivity of the ethynyl (B1212043) and hydroxyl groups, theoretically offers pathways to various carbocyclic and heterocyclic systems. However, detailed studies exploring these transformations are not readily found in the scientific literature.

Building Block for Natural Product Synthesis Research

Natural product synthesis represents a significant driving force for the development of new synthetic methodologies and building blocks. The structural complexity and biological activity of natural products provide challenging and valuable targets for organic chemists. A thorough search of the literature does not reveal any instances of this compound being employed as a key building block in the total synthesis of a natural product.

Role in Advanced Materials Chemistry Research (e.g., olefin polymerization catalyst development)

The development of advanced materials, including new polymers, often relies on the design and synthesis of novel monomers and catalyst ligands. While research into olefin polymerization catalysts is an active field, there is no evidence to suggest that this compound or its derivatives have been investigated or utilized in the development of such catalysts. The potential for the cyclobutyl or ethynyl groups to influence the electronic or steric properties of a metal-ligand complex has not been explored in this context, based on available data.

Development of Novel Reagents and Catalysts Utilizing its Structural Features

The unique combination of functional groups in this compound could, in principle, be harnessed for the development of new reagents or catalysts. The alkynyl group can be functionalized, and the hydroxyl group can act as a directing group or be transformed into other functionalities. However, there are no published reports on the successful development and application of novel reagents or catalysts derived from this specific compound.

Future Research Directions and Challenges in 1 Cyclobutyl 1 Ethynylethanol Chemistry

Exploiting Unique Reactivity of the Cyclobutyl-Ethynyl-Tertiary Alcohol System

The juxtaposition of a cyclobutyl ring, a tertiary alcohol, and an alkyne in 1-cyclobutyl-1-ethynylethanol creates a platform for investigating novel chemical transformations. The inherent ring strain of the cyclobutyl group can be harnessed as a driving force for reactions. For instance, ring-opening or rearrangement reactions initiated by the activation of the tertiary alcohol could lead to the formation of unique carbocyclic or heterocyclic scaffolds.

Future research could focus on:

Strain-Release Driven Reactions: Investigating reactions that leverage the strain of the cyclobutyl ring to form more complex molecular architectures. This could involve acid-catalyzed rearrangements where the tertiary carbocation intermediate undergoes ring expansion or fragmentation.

Participation of the Alkyne in Ring Transformations: Exploring the intramolecular participation of the ethynyl (B1212043) group in reactions involving the cyclobutyl ring, potentially leading to the formation of bicyclic or spirocyclic systems.

Tandem Reactions: Designing one-pot tandem reactions where the alcohol and alkyne functionalities react sequentially or concurrently to build molecular complexity rapidly.

A significant challenge in this area will be controlling the regioselectivity and stereoselectivity of these transformations due to the potential for multiple reaction pathways.

Advancements in Asymmetric Synthesis Methodologies

The development of efficient methods for the enantioselective synthesis of this compound is a crucial challenge. Chiral tertiary propargylic alcohols are valuable building blocks in medicinal chemistry and materials science.

Future research in this area should target:

Catalytic Asymmetric Alkynylation: Developing catalytic systems for the asymmetric addition of an ethynyl nucleophile to cyclobutyl methyl ketone. This could involve the use of chiral ligands for metals like zinc, copper, or indium. organic-chemistry.orgresearchgate.net

Kinetic Resolution: Exploring the kinetic resolution of racemic this compound through enantioselective enzymatic or chemical transformations, such as acylation or oxidation. acs.orgacs.org

Desymmetrization: Investigating the desymmetrization of a prochiral precursor, which could offer an alternative and potentially more efficient route to the enantiopure compound. researchgate.net

The primary challenge will be to achieve high enantioselectivity, given the steric hindrance around the prochiral center of cyclobutyl methyl ketone.

Table 1: Potential Asymmetric Synthesis Strategies for this compound

StrategyDescriptionPotential Catalysts/ReagentsKey Challenges
Asymmetric AlkynylationDirect addition of an ethynyl group to cyclobutyl methyl ketone using a chiral catalyst.Zn(OTf)2/N-methylephedrine, Cu/chiral ligands, In(III)/BINOL organic-chemistry.orgOvercoming steric hindrance, achieving high enantiomeric excess.
Kinetic ResolutionSelective reaction of one enantiomer of the racemic alcohol.Lipases, chiral N-heterocyclic carbenes (NHCs), manganese catalysts acs.orgacs.orgAchieving high selectivity factor (s), isolation of the unreacted enantiomer.
DesymmetrizationAsymmetric transformation of a prochiral precursor molecule.Rhodium or copper complexes with chiral ligands researchgate.netDesign and synthesis of a suitable prochiral substrate.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving reactive intermediates or hazardous reagents. The synthesis of this compound and its subsequent transformations are well-suited for integration into flow processes.

Future research directions include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound, potentially starting from cyclobutyl methyl ketone and acetylene (B1199291) gas. researchgate.net This would allow for the safe handling of acetylene and precise control over reaction parameters.

Telescoped Reactions: Designing telescoped flow systems where the crude this compound is directly used in subsequent functionalization reactions, such as click chemistry or hydrogenation, without intermediate purification steps. nih.gov

Automated Optimization: Utilizing automated synthesis platforms to rapidly screen reaction conditions and optimize the synthesis and derivatization of the target molecule.

A key challenge will be the development of robust and efficient heterogeneous catalysts that can be packed into flow reactors for long-term, continuous operation.

Exploration of Novel Catalytic Transformations

The alkyne and alcohol functionalities of this compound are ripe for exploration with a wide array of modern catalytic methods.

Potential areas for future research are:

Gold-Catalyzed Reactions: Investigating gold-catalyzed intramolecular reactions, such as the Meyer-Schuster rearrangement to form the corresponding α,β-unsaturated ketone, or cyclization reactions involving the cyclobutyl ring. ucl.ac.uk

Metathesis Reactions: Exploring enyne metathesis reactions with suitable olefin partners to construct complex cyclic and acyclic structures.

C-H Activation: Utilizing transition metal catalysis to achieve C-H activation at the cyclobutyl ring, followed by functionalization, offering a direct route to substituted derivatives.

"Click" Chemistry: Employing the terminal alkyne in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to synthesize triazole-containing derivatives with potential biological applications. researchgate.net

The challenge lies in discovering catalysts that can selectively activate one functional group in the presence of the others and control the outcome of the reaction.

Development of Advanced Computational Models for Predicting its Chemical Behavior

Computational chemistry can provide invaluable insights into the reactivity, reaction mechanisms, and properties of this compound, guiding experimental work.

Future research should focus on:

Modeling Reaction Pathways: Using density functional theory (DFT) and other computational methods to model the transition states and intermediates of potential reactions, thereby predicting the most likely reaction pathways and product distributions.

Predicting Spectroscopic Properties: Calculating spectroscopic data (e.g., NMR, IR) to aid in the characterization of new compounds derived from this compound.

Understanding Strain Effects: Quantifying the ring strain of the cyclobutyl group and its influence on the reactivity of the adjacent tertiary alcohol and alkyne. wikipedia.org

Virtual Screening: Employing molecular docking and other computational screening techniques to predict the biological activity of derivatives of this compound.

A significant challenge is the development of computational models that are accurate enough to quantitatively predict reaction outcomes and properties for this relatively complex and strained system.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclobutyl-1-ethynylethanol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution (SN2) using a cyclobutyl-containing alkyl halide precursor or through alkene hydration with acid catalysis. For example, cycloalkenyl intermediates (e.g., cyclobutene derivatives) can undergo acid-catalyzed hydration to introduce the hydroxyl group . Optimize reaction conditions (solvent polarity, temperature, catalyst loading) to minimize side reactions like elimination. Yields are typically higher in polar aprotic solvents (e.g., DMF) for SN2 pathways .

Q. Which spectroscopic techniques are most effective for structural characterization, and how can data resolve ambiguities?

  • Methodology : Use a combination of IR spectroscopy (to identify O-H stretches ~3200–3600 cm⁻¹ and C≡C stretches ~2100–2260 cm⁻¹) and ¹H/¹³C NMR (to distinguish cyclobutyl proton environments and ethynyl carbon signals). For example, cyclobutyl protons exhibit complex splitting due to ring strain, while the ethynyl proton appears as a singlet in ¹H NMR . Mass spectrometry (MS) confirms molecular weight (e.g., m/z 126.16 for C₈H₁₀O) .

Q. What safety protocols are critical when handling this compound?

  • Guidelines : Store at 2–8°C in airtight containers to prevent oxidation . Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation. Consult safety data sheets (SDS) for spill management and first-aid measures (e.g., rinse skin/eyes immediately with water) .

Advanced Research Questions

Q. How can experimental designs evaluate steric effects of the cyclobutyl group on substitution reactivity?

  • Methodology : Compare reaction rates of this compound with less sterically hindered analogs (e.g., cyclohexyl derivatives) in SN2 reactions. Use kinetic studies (e.g., varying nucleophile concentration) and computational modeling (DFT) to quantify steric hindrance. Monitor intermediates via in situ IR or HPLC .

Q. How to address contradictions in reported acidity values for this compound vs. other alcohols?

  • Analysis : Replicate experiments under standardized conditions (solvent, temperature, electrode calibration). Use potentiometric titration with a pH meter or UV-Vis spectroscopy for pKa determination. Compare with phenol/ethanol acidity benchmarks . Discrepancies may arise from impurities or solvent effects; ensure sample purity via GC-MS .

Q. What role does the ethynyl group play in hydrogen-bonding interactions compared to other cyclobutyl alcohols?

  • Methodology : Conduct comparative studies using X-ray crystallography or FT-IR to analyze H-bonding networks. For example, the ethynyl group may reduce H-bond donor capacity compared to hydroxyl-rich analogs like 2,2'-(Cyclobutane-1,1-diyl)diethanol . Solubility tests in polar vs. nonpolar solvents can further elucidate interactions.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutyl-1-ethynylethanol
Reactant of Route 2
Reactant of Route 2
1-Cyclobutyl-1-ethynylethanol

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